molecular formula C10H9Cl4NO2S B155124 cis-Captafol CAS No. 2939-80-2

cis-Captafol

Cat. No. B155124
CAS RN: 2939-80-2
M. Wt: 349.1 g/mol
InChI Key: JHRWWRDRBPCWTF-OLQVQODUSA-N
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Description

Cis-Captafol is a chemical compound with the formula C10H9Cl4NO2S . It is also known by other names such as 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-[(1,1,2,2-tetrachloroethyl)thio]-, cis- . It is used as a fungicide .


Molecular Structure Analysis

The molecular structure of cis-Captafol can be represented by the InChI string: InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2/t5-,6+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Cis-Captafol is a white, crystalline solid with a slight, characteristic pungent odor . It has a molecular weight of 349.061 . The compound decomposes upon boiling .

Scientific Research Applications

1. Protective Mechanisms Against Toxicity

  • Captopril in Liver Toxicity Mitigation : A study by Eid and El-Shitany (2021) explored the role of captopril in protecting against liver toxicity induced by cisplatin. They found that captopril significantly improved liver function markers and reduced inflammation, apoptosis, and oxidative stress, suggesting a potential application in mitigating chemotherapy-induced liver damage (Eid & El-Shitany, 2021).

2. Applications in Cancer Research

  • Cisplatin in Anticancer Therapy : Dasari and Tchounwou (2014) reviewed the use of cisplatin in treating various cancers, highlighting its effectiveness and discussing its molecular mechanisms of action. This information is crucial for understanding the applications of cisplatin and related compounds in cancer research (Dasari & Tchounwou, 2014).

3. Studies on Drug Resistance

  • Molecular Mechanisms of Cisplatin Resistance : Research by Galluzzi et al. (2012) delved into the mechanisms of cisplatin resistance in tumor cells, providing insights into overcoming resistance and enhancing the efficacy of platinum-based drugs in cancer therapy (Galluzzi et al., 2012).

4. Neuroprotective Applications

  • Naringin in Mitigating Neurotoxicity : Chtourou et al. (2015) investigated the effectiveness of naringin against cisplatin-induced neurotoxicity. Their findings suggest that naringin has neuroprotective properties, offering potential therapeutic applications in protecting the nervous system during chemotherapy (Chtourou et al., 2015).

5. Synthesis and Characterization of Nanomaterials

  • Synthesis of CIS Nanoparticles : Liou et al. (2014) presented a study on synthesizing nano-scale copper indium selenide (CIS) particles for potential use in solar cell technology. This research highlights the versatility of CIS in fields beyond medicine, such as renewable energy (Liou et al., 2014).

Safety And Hazards

Cis-Captafol is believed to be a human carcinogen . It can cause irritation to the eyes, skin, and respiratory system. Other symptoms include dermatitis, skin sensitization, conjunctivitis, bronchitis, wheezing, diarrhea, vomiting, liver and kidney injury, and high blood pressure .

properties

IUPAC Name

(3aS,7aR)-2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWWRDRBPCWTF-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034418
Record name cis-Captafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Captafol

CAS RN

2939-80-2, 2425-06-1
Record name cis-N-(1,1,2,2-Tetrachloroethylthio)-4-cyclohexene-1,2-dicarboximide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2939-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Captafol [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Captafol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002939802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Captafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPTAFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D88BWD4H64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Cyclohexene-1,2-dicarboximide, N-((1,1,2,2-tetrachloroethyl)thio)-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GW4AC4A0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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